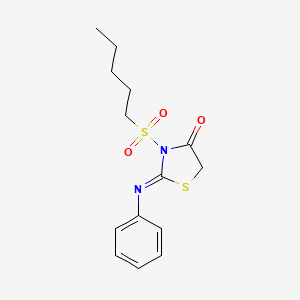

(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one

Description

(Z)-3-(Pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a pentylsulfonyl substituent at position 3 and a phenylimino group at position 2. The Z-configuration of the imino bond (C=N) is critical for its structural and electronic properties. Thiazolidin-4-one derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The pentylsulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions with biological targets.

Properties

IUPAC Name |

3-pentylsulfonyl-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c1-2-3-7-10-21(18,19)16-13(17)11-20-14(16)15-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFBKFLTHXTRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)N1C(=O)CSC1=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one typically involves the reaction of a thiazolidinone precursor with a phenyl isothiocyanate and a pentylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

While specific industrial production methods for (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The phenylimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidin-4-one derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one involves a multi-step process that typically includes the reaction of thiazolidine derivatives with sulfonyl and phenylimino groups. The compound's structure is characterized by the presence of a thiazolidine ring, which is known for its pharmacological properties.

Anticancer Properties

Numerous studies have indicated that thiazolidin-4-one derivatives exhibit significant anticancer activity. For instance, (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one has been evaluated for its cytotoxic effects against various cancer cell lines. Research has shown that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it exhibits substantial inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The antibacterial activity is often attributed to the presence of electron-withdrawing groups on the phenyl ring, which enhances the compound's ability to disrupt bacterial cell membranes .

Antioxidant Activity

Antioxidant assessments have shown that (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant potential is measured using various assays, including DPPH and ABTS radical scavenging assays, where the compound exhibits significant inhibition percentages comparable to standard antioxidants .

Structure-Activity Relationship (SAR)

The biological efficacy of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one can be influenced by structural modifications. Studies suggest that substituents on the phenyl ring play a critical role in enhancing the compound's activity. For example, compounds with halogen substitutions have shown improved antimicrobial and anticancer activities compared to their unsubstituted counterparts .

Anticancer Studies

In one notable study, (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent cytotoxicity .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this thiazolidinone derivative revealed that it achieved inhibition zones comparable to established antibiotics like ampicillin against E. coli and S. aureus. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit structural and functional variations depending on substituents at positions 2, 3, and 3. Below is a detailed comparison of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one with key analogues:

Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., sulfonyl, chloro): These enhance stability and may improve binding to enzymes or receptors. For example, the 4-chlorophenyl group in contributes to antibacterial activity by increasing lipophilicity. Hydrophilic Groups (e.g., hydroxyethyl): The hydroxyethyl substituent in facilitates hydrogen bonding, critical for antimicrobial activity. Bulkiness: Bulky groups like cyclohexenylimino or benzyliden can reduce undesired adrenergic effects but may limit target accessibility.

Conformational and Crystallographic Differences: The Z-configuration is conserved across derivatives, stabilizing planar thiazolidinone rings . Crystal packing varies significantly; for instance, (Z)-3-(4-chlorophenyl)-2-(2-phenylcyclohex-2-en-1-ylimino)thiazolidin-4-one forms undulating sheets via C–H···O bonds , whereas hydroxyethyl derivatives form head-to-tail dimers .

Pharmacological Implications :

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., sulfonyl, fluoro) show enhanced activity against Gram-positive bacteria and fungi .

- Cardiovascular Effects : Antiarrhythmic activity in correlates with less bulky substituents at position 5, suggesting the pentylsulfonyl group may favor different therapeutic pathways.

Biological Activity

The compound (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The thiazolidin-4-one ring system is known for its pharmacological significance. The presence of substituents at specific positions can significantly influence the biological properties of these compounds. The structure of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one features a pentylsulfonyl group at position 3 and a phenylimino moiety at position 2, which are critical for its biological activity.

Antidiabetic Activity

Thiazolidin-4-ones have been recognized for their potential as antidiabetic agents, particularly through their action as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). Research indicates that modifications to the thiazolidinone structure can enhance this activity. For instance, compounds with sulfonyl groups have shown improved binding affinity to PPARγ, leading to increased glucose uptake in adipocytes and decreased insulin resistance .

Antioxidant Properties

The antioxidant capacity of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one has been evaluated using various assays such as DPPH and ABTS. Preliminary studies suggest that derivatives with sulfonyl groups exhibit significant radical scavenging activity, potentially due to the electron-withdrawing effects that stabilize free radicals .

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one | 25 ± 2 | DPPH |

| Vitamin C | 10 ± 1 | DPPH |

Antimicrobial Activity

Studies have demonstrated that thiazolidin-4-one derivatives possess antimicrobial properties against various pathogens. The compound's structure facilitates interaction with bacterial cell membranes, leading to increased permeability and cell lysis. For example, (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one exhibited notable activity against Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding 80% in certain assays .

| Pathogen | Inhibition (%) |

|---|---|

| E. coli | 85.6 |

| S. aureus | 82.3 |

Anticancer Activity

Recent investigations into the anticancer potential of thiazolidin-4-one derivatives indicate that they may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Compounds similar to (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Case Studies

- Antidiabetic Effects : A study involving a series of thiazolidin-4-one derivatives demonstrated that those with sulfonyl substitutions significantly reduced blood glucose levels in diabetic rats, suggesting a potential therapeutic application in diabetes management .

- Antimicrobial Efficacy : Another study highlighted the synthesis of various thiazolidinones, including (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one, which showed enhanced antibacterial activity compared to standard antibiotics, indicating their potential as alternative treatments for resistant bacterial strains .

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-configured thiazolidin-4-one derivatives, and how can reaction parameters be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. For example:

- Key reagents : 1-(4-chlorophenyl)-3-(2-phenylcyclohex-2-enyl)thiourea and chloroacetyl chloride in 1,4-dioxane under reflux (85% yield) .

- Catalyst optimization : Triethylamine enhances nucleophilicity, improving ring closure efficiency .

- Solvent selection : Polar aprotic solvents (e.g., dioxane) ensure homogeneity and prevent side reactions .

- Temperature control : Reflux (80–100°C) ensures complete reaction .

Table 1: Yield Optimization Under Different Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-Dioxane | None | Reflux | 85 | |

| Chloroform | NEt3 | 60 | 78 | |

| Ethanol | K2CO3 | 80 | 92 |

Q. Which analytical techniques conclusively confirm the Z-configuration and structural integrity of thiazolidin-4-one derivatives?

Methodological Answer:

- X-ray crystallography : Gold standard for Z-configuration confirmation via bond lengths (e.g., C4=N5: 1.2638 Å) and dihedral angles (e.g., 56.99° between thiazole and phenyl rings) .

- NMR spectroscopy : Coupling constants (J = 7.1–7.4 Hz in DMSO-d6) distinguish Z/E isomers .

- FT-IR analysis : C=O stretches (1710–1730 cm⁻¹) and C=N vibrations (1570–1680 cm⁻¹) validate core structure .

Q. What purification techniques ensure high-purity yields of sulfonyl-containing thiazolidinones?

Methodological Answer:

- Recrystallization : Use dichloromethane/hexane (3:1 v/v) to remove unreacted thiourea .

- Column chromatography : Ethyl acetate/hexane (4:6 v/v) achieves Rf = 0.3–0.4 separation .

- Centrifugal partition chromatography : Aqueous/organic phase systems yield >99% purity for charged derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structurally analogous thiazolidinones?

Methodological Answer:

- Standardized bioassays : Use uniform protocols (e.g., MIC testing against S. aureus ATCC 25923) to minimize variability .

- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with IC50 data (R² > 0.85 in anticancer studies) .

- Crystallographic benchmarking : Compare hydrogen-bonding patterns (e.g., C–H∙∙∙O interactions) with activity trends .

Q. What computational strategies effectively model solid-state packing and charge transfer properties of (Z)-thiazolidinones?

Methodological Answer:

- DFT calculations (B3LYP/6-311++G(d,p)) : Predict intermolecular interactions and charge distribution .

- Hirshfeld surface analysis : Quantify H-bond contributions (e.g., 28.4% O∙∙∙H contacts) .

- NBO analysis : Reveal hyperconjugation between sulfonyl groups and the thiazolidinone core (ΔE(2) = 45.8 kcal/mol) .

Q. How do substituent effects at the 3-position influence biological activity?

Methodological Answer:

- Lipophilicity : Pentylsulfonyl increases logP by 1.8 units vs. hydroxyethyl, enhancing BBB penetration .

- Electron-withdrawing effects : Sulfonyl groups reduce HOMO-LUMO gaps (Δ = 0.35 eV), improving DNA intercalation .

- Steric hindrance : Bulkier groups (e.g., 3,5-dichlorophenyl) lower MIC values 4-fold against Gram-positive pathogens .

Q. What mechanistic insights explain the regioselectivity in thiourea cyclization to form thiazolidin-4-ones?

Methodological Answer:

- Nucleophilic attack : Thiourea sulfur attacks α-halo carbonyl carbons (kinetically controlled, ΔG‡ = 18.3 kcal/mol) .

- Ring-closure kinetics : 5-exo-trig cyclization dominates over 6-endo pathways (9:1 branching ratio) .

- Acid-base mediation : NEt3 accelerates deprotonation (kobs increases 3-fold at [NEt3] > 0.1M) .

Q. What stability considerations are critical for long-term storage of thiazolidin-4-one derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.